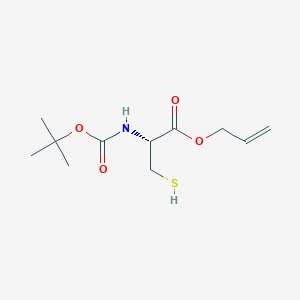
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H25N3. It has a molecular weight of 199.34 . It’s also known as 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 . This indicates that the molecule contains a piperazine ring substituted with a propan-2-yl group at the 4-position and a 2-methylpropan-2-yl group at the 1-position .Physical And Chemical Properties Analysis
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a solid at room temperature . It has a molecular weight of 199.34 . The compound’s InChI code is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Capture
One significant application of related compounds is in carbon dioxide (CO2) capture technologies. A study characterized blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), which are used in CO2 capture by amine scrubbing. These blends were evaluated for their CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation, with findings suggesting their advantageous properties in CO2 capture processes (Li et al., 2013).
Analytical Chemistry
Another study employed Raman spectroscopy and gas chromatography with flame ionization detection as tools in stability tests of selected synthetic psychoactive substances, demonstrating the application of analytical techniques to understand the stability of compounds under various storage conditions (Frączak et al., 2020).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, including compounds synthesized using primary amines. This research indicates the potential for developing new antimicrobial agents based on similar chemical structures (Bektaş et al., 2007).
Luminescent Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent explores the applications in developing fluorescent probes and materials for optical applications. This study highlights the importance of the chemical structure in determining the photophysical properties of such compounds (Gan et al., 2003).
Chemical Synthesis
The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, demonstrating the utility of such compounds in the synthesis of complex molecules. This work provides insight into the methodologies for constructing molecules with specific functional groups for various applications (Grijalvo et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by piperazine derivatives, it may be of interest to explore whether this compound has any pharmacological applications .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOITKUFFQGGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2863117.png)
![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)
![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)
![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)


![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)
![N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2863137.png)
